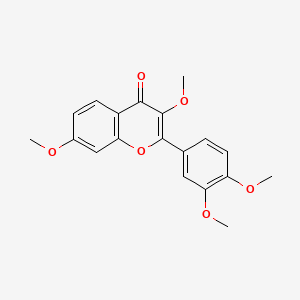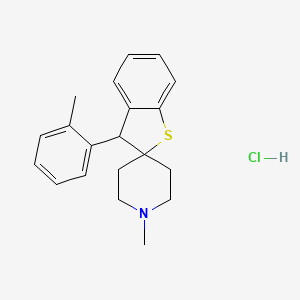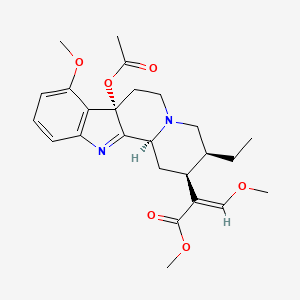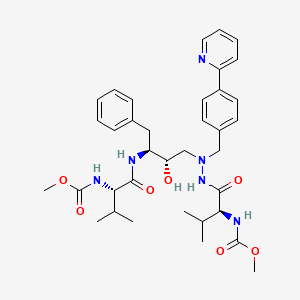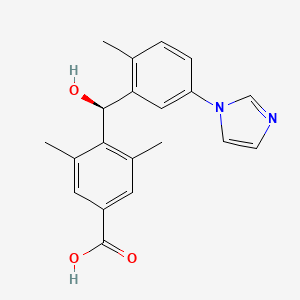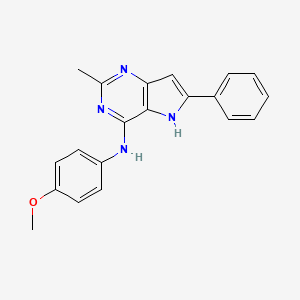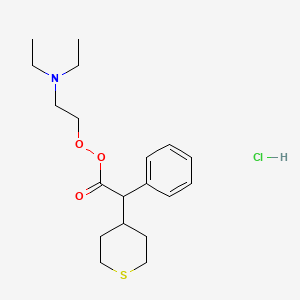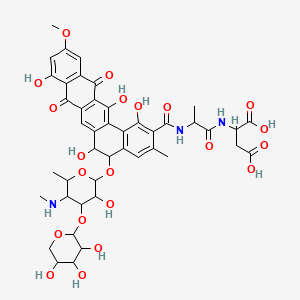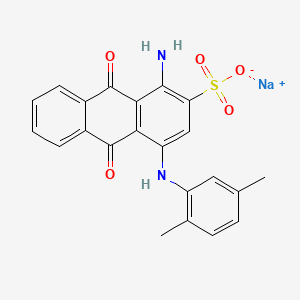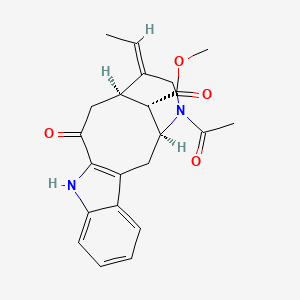
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate is a complex organic compound belonging to the indole derivative family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Uniqueness
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
14487-66-2 |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
methyl (1S,14R,15E,18S)-17-acetyl-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-13-11-24(12(2)25)18-9-16-14-7-5-6-8-17(14)23-21(16)19(26)10-15(13)20(18)22(27)28-3/h4-8,15,18,20,23H,9-11H2,1-3H3/b13-4-/t15-,18-,20-/m0/s1 |
InChI-Schlüssel |
WNNXIBDIKZAZSX-BZGHKCBGSA-N |
Isomerische SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C(=O)C |
Kanonische SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



